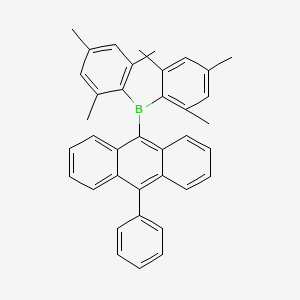![molecular formula C10H8F4N6 B14254872 4H-Pyrazole-3,5-diamine, 4-[[4-fluoro-3-(trifluoromethyl)phenyl]azo]- CAS No. 477781-02-5](/img/structure/B14254872.png)
4H-Pyrazole-3,5-diamine, 4-[[4-fluoro-3-(trifluoromethyl)phenyl]azo]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-Pyrazole-3,5-diamine, 4-[[4-fluoro-3-(trifluoromethyl)phenyl]azo]- is a heterocyclic compound that features a pyrazole ring substituted with a fluoro-trifluoromethylphenyl azo group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrazole-3,5-diamine, 4-[[4-fluoro-3-(trifluoromethyl)phenyl]azo]- typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the Azo Group: The azo group is introduced by diazotization of an aromatic amine followed by coupling with the pyrazole derivative. This step often requires acidic conditions and a coupling agent such as sodium nitrite.
Industrial Production Methods
Industrial production methods for this compound may involve:
Batch Processing: This method involves the stepwise addition of reagents in a controlled environment, ensuring high purity and yield.
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4H-Pyrazole-3,5-diamine, 4-[[4-fluoro-3-(trifluoromethyl)phenyl]azo]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azo group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols, often under mild conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of amines or hydrazines.
Substitution: Formation of substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
4H-Pyrazole-3,5-diamine, 4-[[4-fluoro-3-(trifluoromethyl)phenyl]azo]- has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound is used in the development of advanced materials, including dyes and pigments, due to its unique electronic properties.
Biological Studies: It is used as a probe in biological studies to understand enzyme interactions and cellular processes.
Mecanismo De Acción
The mechanism of action of 4H-Pyrazole-3,5-diamine, 4-[[4-fluoro-3-(trifluoromethyl)phenyl]azo]- involves:
Molecular Targets: The compound targets specific enzymes and receptors in biological systems, leading to inhibition or activation of these targets.
Pathways Involved: It interacts with cellular pathways involved in oxidative stress, apoptosis, and signal transduction, leading to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives: These compounds share a similar pyrazole core but differ in their substituents, leading to variations in their chemical and biological properties.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound features a thiourea group instead of an azo group, resulting in different reactivity and applications.
Uniqueness
4H-Pyrazole-3,5-diamine, 4-[[4-fluoro-3-(trifluoromethyl)phenyl]azo]- is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties, making it valuable for specialized applications in medicinal chemistry and materials science.
Propiedades
Número CAS |
477781-02-5 |
|---|---|
Fórmula molecular |
C10H8F4N6 |
Peso molecular |
288.20 g/mol |
Nombre IUPAC |
4-[[4-fluoro-3-(trifluoromethyl)phenyl]diazenyl]-4H-pyrazole-3,5-diamine |
InChI |
InChI=1S/C10H8F4N6/c11-6-2-1-4(3-5(6)10(12,13)14)17-18-7-8(15)19-20-9(7)16/h1-3,7H,(H2,15,19)(H2,16,20) |
Clave InChI |
XNNKIJHPSAHMEI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1N=NC2C(=NN=C2N)N)C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-N-(4-chlorophenyl)-6-[(prop-2-en-1-yl)oxy]-1,3,5-triazin-2-amine](/img/structure/B14254797.png)
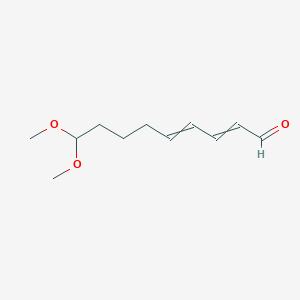
![N-[1-(2,6-dimethylanilino)-2-methyl-1-oxopropan-2-yl]-2-hydroxybenzamide](/img/structure/B14254812.png)
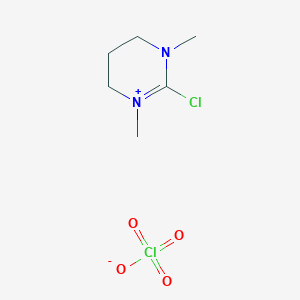

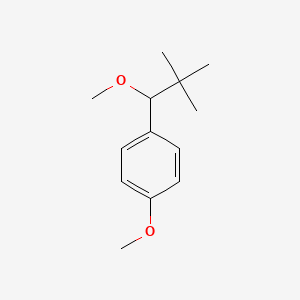
![4-[(Pentylsulfanyl)methyl]-1,3-dioxolane](/img/structure/B14254833.png)
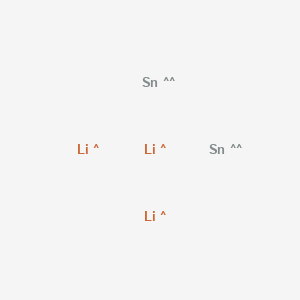
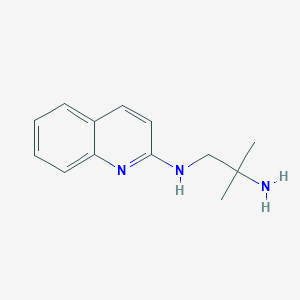
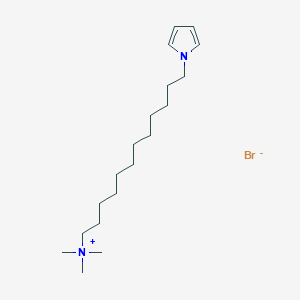
![2,4(1H,3H)-Pyrimidinedione, 1-[(2,6-difluorophenyl)methyl]-3-phenyl-](/img/structure/B14254863.png)

